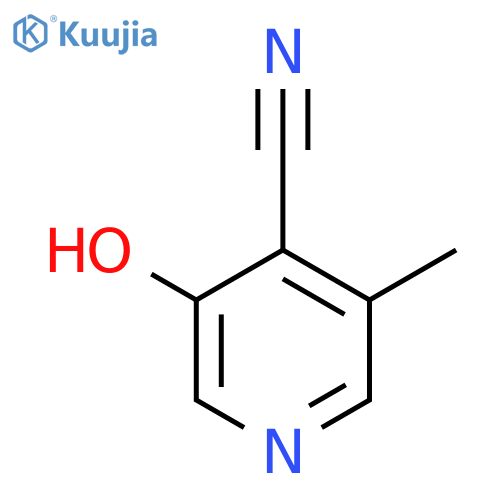

Cas no 1807307-06-7 (3-Hydroxy-5-methylisonicotinonitrile)

3-Hydroxy-5-methylisonicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-5-methylisonicotinonitrile

-

- インチ: 1S/C7H6N2O/c1-5-3-9-4-7(10)6(5)2-8/h3-4,10H,1H3

- InChIKey: FNVUIAOOAHTZPB-UHFFFAOYSA-N

- SMILES: OC1=CN=CC(C)=C1C#N

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 0

- 複雑さ: 160

- トポロジー分子極性表面積: 56.9

- XLogP3: 1.1

3-Hydroxy-5-methylisonicotinonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008890-1g |

3-Hydroxy-5-methylisonicotinonitrile |

1807307-06-7 | 95% | 1g |

$2981.85 | 2023-09-02 | |

| Alichem | A029008890-250mg |

3-Hydroxy-5-methylisonicotinonitrile |

1807307-06-7 | 95% | 250mg |

$1078.00 | 2023-09-02 |

3-Hydroxy-5-methylisonicotinonitrile 関連文献

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

3-Hydroxy-5-methylisonicotinonitrileに関する追加情報

Introduction to 3-Hydroxy-5-methylisonicotinonitrile (CAS No. 1807307-06-7)

3-Hydroxy-5-methylisonicotinonitrile, with the chemical formula C₇H₆N₂O, is a significant compound in the realm of pharmaceutical and biochemical research. Its molecular structure, featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position, along with a nitrile group, makes it a versatile intermediate in organic synthesis. This compound has garnered attention due to its potential applications in drug development and as a building block for more complex molecules.

The CAS No. 1807307-06-7 uniquely identifies this substance in scientific literature and databases, ensuring precise referencing and reproducibility in experiments. The compound's unique electronic and steric properties stem from its hybrid functional groups, which include both polar and non-polar regions. This characteristic allows it to interact with biological targets in diverse ways, making it a promising candidate for further exploration.

In recent years, 3-Hydroxy-5-methylisonicotinonitrile has been studied for its role in the synthesis of novel heterocyclic compounds. These derivatives often exhibit interesting pharmacological properties, including antimicrobial, anti-inflammatory, and even anticancer activities. The presence of the hydroxyl group provides opportunities for hydrogen bonding interactions, while the nitrile group can participate in various chemical reactions such as nucleophilic addition or cyclization.

One of the most compelling aspects of 3-Hydroxy-5-methylisonicotinonitrile is its utility as a precursor in the development of bioactive molecules. Researchers have leveraged its structural framework to create analogs that mimic natural products or designed compounds targeting specific biological pathways. For instance, modifications at the 3- and 5-positions can alter the compound's solubility, metabolic stability, and binding affinity to enzymes or receptors.

The pharmaceutical industry has shown particular interest in derivatives of 3-Hydroxy-5-methylisonicotinonitrile due to their potential therapeutic effects. Studies have demonstrated that certain analogs can inhibit key enzymes involved in metabolic disorders or inflammatory responses. The nitrile group, in particular, has been found to enhance binding interactions with biological targets, potentially leading to more potent drug candidates.

From a synthetic chemistry perspective, 3-Hydroxy-5-methylisonicotinonitrile serves as a valuable scaffold for exploring new reaction pathways and methodologies. Its reactivity allows chemists to introduce additional functional groups or alter existing ones through various transformations. This flexibility has led to innovative approaches in constructing complex molecules with tailored properties.

The compound's significance extends beyond academic research; it also holds promise for industrial applications. Companies specializing in fine chemicals and pharmaceutical intermediates have recognized its potential as a cost-effective starting material for high-value products. By optimizing synthetic routes, manufacturers can produce 3-Hydroxy-5-methylisonicotinonitrile on an industrial scale while maintaining high purity standards.

In conclusion, 3-Hydroxy-5-methylisonicotinonitrile (CAS No. 1807307-06-7) is a multifaceted compound with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features enable diverse functionalization and interaction with biological systems, making it a cornerstone in the development of novel therapeutic agents. As research continues to uncover new derivatives and applications, this compound will undoubtedly remain at the forefront of scientific innovation.

1807307-06-7 (3-Hydroxy-5-methylisonicotinonitrile) Related Products

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)

- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)

- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)